1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a 3-methoxypropylamine group at position 3.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-methoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-22-8-2-7-17-14-13-9-20-21(15(13)19-10-18-14)12-5-3-11(16)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPNLTTUDDCBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. The process may include:
Condensation Reaction: The initial step involves the condensation of appropriate precursors, such as a chlorophenyl derivative and a methoxypropylamine, under controlled conditions.
Cyclization: The intermediate formed undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(4-Chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Substituent Variations at Position 1
- Compound SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: 2-Chloro-2-phenylethyl group. SI388 demonstrated 69% yield and moderate antibacterial activity in broth microdilution assays . Biological Activity: Higher lipophilicity (logP ~3.5) compared to the target compound’s methoxypropyl chain (logP ~2.8), which may limit cellular uptake .
- Compound S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: 4-Fluorobenzyl group. Key Differences: Fluorine substitution improves metabolic stability but introduces unfavorable pharmacokinetics (rapid clearance in murine models). S29 reduced tumor mass in neuroblastoma xenografts but required nanocarriers (e.g., graphene oxide) for effective delivery .
Substituent Variations at Position 4
- N-(2-Methoxyethyl) Derivatives (e.g., 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: Shorter 2-methoxyethyl chain. Key Differences: Reduced alkyl chain length decreases molecular weight (303.75 g/mol vs. target compound’s ~340 g/mol) and may enhance solubility but reduce membrane permeability . Synthesis: Prepared via reflux in isopropanol with aromatic amines (yield: 38–71%) .
- N-(2-Morpholinoethyl) Derivatives (e.g., 1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: Morpholinoethyl group. Key Differences: The morpholine ring introduces hydrogen-bonding capacity, improving water solubility. However, this modification may reduce blood-brain barrier penetration compared to the target compound’s methoxypropyl group .
Core Scaffold Modifications
PP2 (3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Substituent: Tert-butyl group at position 1.
- Key Differences: The bulky tert-butyl group enhances Src kinase inhibition (IC50: 1 μM) but increases molecular rigidity, limiting binding to flexible kinase domains. PP2 is widely used as a pharmacological tool but lacks therapeutic applicability due to off-target effects .
- Ibrutinib Intermediate ((R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: Piperidinyl group. Key Differences: The piperidine ring confers basicity (pKa ~9.5), enhancing solubility in acidic environments. This modification is critical for ibrutinib’s BTK inhibition but introduces synthetic complexity (Mitsunobu reaction required) .
Anticancer Activity
*Minimum effective dose with graphene oxide nanocarrier.
Biological Activity
1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with notable pharmacological potential, particularly in the context of its biological activity. This article reviews the existing literature on its biological effects, focusing on its anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a methoxypropyl substituent enhances its pharmacological profile.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. In particular, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes.
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain derivatives exhibit strong inhibitory activity against COX-2, which is crucial for reducing inflammation and pain.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are essential for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Compound | AChE IC50 (μM) | Urease IC50 (μM) |
|---|---|---|
| Compound A | 2.14 ± 0.003 | 6.28 ± 0.003 |
| Compound B | 0.63 ± 0.001 | 2.15 ± 0.002 |
The above table demonstrates that various derivatives possess substantial inhibitory effects against these enzymes, indicating their potential therapeutic applications.
Case Studies
A study published in RSC Advances reported on a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for their anti-inflammatory activity through in vitro assays against COX enzymes and in vivo models such as carrageenan-induced paw edema tests . The findings suggested that modifications to the pyrazolo structure could significantly enhance anti-inflammatory potency.
Another research effort focused on the docking studies of these compounds with various proteins to elucidate their interaction mechanisms at the molecular level . This approach provided insights into how structural variations influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
